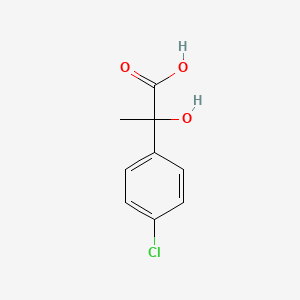

2-(4-Chlorophenyl)-2-hydroxypropionic acid

Description

The exact mass of the compound 2-(4-Chlorophenyl)-2-hydroxypropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Chlorophenyl)-2-hydroxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-hydroxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDDZZCNPJYPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434137 | |

| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-13-0 | |

| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Deep Dive: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

The following is an in-depth technical guide for 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0). This document is structured to serve researchers and process chemists, focusing on synthesis, chiral applications, and analytical profiling.

CAS: 4445-13-0 | Synonyms: 4-Chloro-α-methylmandelic acid; p-Chloroatrolactic acid

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0) is a specialized α-hydroxy acid (AHA) featuring a quaternary carbon center. Unlike simple mandelic acid derivatives, the presence of the α-methyl group imparts significant steric bulk and conformational rigidity, making this molecule a critical chiral building block and a high-value resolving agent in "Dutch Resolution" protocols.

While often conflated in literature with metabolites of fibrate drugs (e.g., Fenofibrate derivatives), this molecule is distinct in its C-C bond connectivity (vs. ether linkages in fibrates) and serves primarily as a scaffold for synthesizing hindered esters and resolving racemic amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 118–122 °C (Enantiopure forms often higher) |

| pKa | ~3.5 (Predicted; stronger acid than propionic acid due to α-OH/Cl-phenyl) |

| Solubility | Soluble in MeOH, EtOH, EtOAc; Sparingly soluble in water |

| Chirality | Contains one stereocenter (C2); exists as (R)- and (S)- enantiomers |

Synthetic Pathways & Causality

The synthesis of CAS 4445-13-0 requires constructing a quaternary center. The choice of pathway depends on the required scale and enantiopurity.

Pathway A: Cyanohydrin Synthesis (Industrial Standard)

Rationale: This method utilizes widely available 4-chloroacetophenone. The reaction proceeds via a nucleophilic attack on the ketone, followed by hydrolysis. This route is preferred for bulk production due to atom economy.

-

Step 1: Cyanosilylation/Hydrocyanation

-

Reagents: 4-Chloroacetophenone, TMSCN (Trimethylsilyl cyanide), ZnI₂ (Catalyst).

-

Mechanism:[1] The Lewis acid (ZnI₂) activates the carbonyl, facilitating the attack of the cyanide equivalent.

-

-

Step 2: Acid Hydrolysis

-

Reagents: Conc. HCl or H₂SO₄, Reflux.

-

Mechanism:[1] The nitrile (-CN) is hydrolyzed first to the amide and then to the carboxylic acid. The silyl ether is cleaved concomitantly.

-

Pathway B: Grignard Addition (Lab Scale/Isotopic Labeling)

Rationale: Useful for introducing isotopic labels (e.g., ¹³C at the carboxylate) or when avoiding cyanide handling is critical.

-

Reagents: 4-Chlorophenylmagnesium bromide + Ethyl pyruvate.

-

Mechanism:[1] Nucleophilic addition of the Grignard reagent to the keto-ester, followed by saponification.

Pathway Visualization

The following diagram illustrates the primary synthetic logic and the distinction from fibrate metabolites.

Caption: Synthesis of CAS 4445-13-0 via cyanohydrin route vs. distinction from Fenofibrate metabolites.

Experimental Protocol: Synthesis via Cyanohydrin

Note: This protocol involves hazardous reagents (TMSCN). All work must be performed in a fume hood.

Reagents:

-

4-Chloroacetophenone (15.4 g, 100 mmol)

-

Trimethylsilyl cyanide (TMSCN) (10.9 g, 110 mmol)

-

Zinc Iodide (ZnI₂) (Catalytic amount, ~100 mg)

-

Hydrochloric acid (12 M)

Procedure:

-

Activation: In a dry round-bottom flask under Argon, dissolve 4-chloroacetophenone in anhydrous DCM (50 mL). Add ZnI₂.

-

Addition: Add TMSCN dropwise over 20 minutes. The reaction is slightly exothermic. Stir at room temperature for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ketone.

-

Hydrolysis: Carefully concentrate the solvent. Add 6M HCl (50 mL) to the residue and reflux for 3 hours. This converts the nitrile to the acid and cleaves the TMS group.

-

Workup: Cool to room temperature. The product may precipitate.[2][3] If not, extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane to yield white crystals.

Applications in Chiral Resolution (Dutch Resolution)

The defining application of CAS 4445-13-0 is its role in Dutch Resolution . This technique uses a family of structurally related resolving agents to maximize the probability of forming crystalline diastereomeric salts.

-

The Problem: Resolving a racemate with a single agent (e.g., Mandelic Acid) often fails due to the "non-crystalline salt" problem.

-

The Solution: Using a mixture of Mandelic Acid, p-Methylmandelic acid, and 4-Chloro-α-methylmandelic acid (CAS 4445-13-0) .

-

Mechanism: The structural diversity allows the racemate to "choose" the resolving agent that forms the most stable, least soluble crystal lattice (nucleation selectivity).

Analytical Profiling

To validate the identity of CAS 4445-13-0, the following spectral data is standard.

HPLC Method (Purity & Chiral Separation)

-

Column: Chiralpak AD-H or OD-H (for enantiomer separation).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of chlorophenyl ring).

-

Retention: The α-methyl group significantly alters retention compared to non-methylated analogs.

NMR Characterization

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8 (br s, 1H, COOH)

-

δ 7.55 (d, 2H, Ar-H, ortho to Cl)

-

δ 7.40 (d, 2H, Ar-H, meta to Cl)

-

δ 5.8 (br s, 1H, OH)

-

δ 1.65 (s, 3H, CH₃)

-

-

Interpretation: The singlet at 1.65 ppm is diagnostic for the methyl group on the quaternary carbon, distinguishing it from 4-chloromandelic acid (which would show a methine proton ~5.0 ppm).

References

-

PubChem Compound Summary for CID 10299 (Related Structure): National Center for Biotechnology Information.Link (Note: Used for structural comparison).

- Dutch Resolution Methodology:Vries, T. et al. "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998. (Foundational text on using substituted mandelic acids).

-

Synthesis of Alpha-Hydroxy Acids: Benchchem Application Notes.Link (General protocols for acetophenone conversion).

-

Fenofibrate Metabolism Studies: National Institutes of Health (NIH) / ResearchGate.[4]Link (Clarifies the distinction between CAS 4445-13-0 and fenofibric acid metabolites).

Sources

- 1. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

Technical Monograph: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

[1]

Executive Summary & Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral

Core Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 200.62 g/mol | Calculated based on |

| Molecular Formula | Monoisotopic Mass: 200.0240 Da | |

| CAS Number | 32993-05-8 (Racemate) | (R)-Enantiomer: 887304-94-1 |

| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Often referred to as p-chloroatrolactic acid |

| Physical State | Solid (Crystalline) | MP: 117–120 °C (Racemate) |

| pKa (Predicted) | ~3.5 – 3.8 | Acidic due to |

Synthetic Methodology: The Cyanohydrin Route

The most robust synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid proceeds via the nucleophilic addition of cyanide to 4'-chloroacetophenone, followed by acid-catalyzed hydrolysis.[1] This route is preferred for its scalability and the ability to access the racemate, which can subsequently be resolved.[1]

Reaction Scheme (Graphviz)[4]

Figure 1: Synthetic pathway transforming 4'-chloroacetophenone to the target

Detailed Protocol

Step 1: Cyanohydrin Formation

-

Reagents: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.

-

Addition: Slowly add sodium cyanide (NaCN, 1.2 eq) maintaining temperature below 20°C to prevent polymerization. Caution: This step generates HCN in situ; perform in a well-ventilated fume hood with cyanide detectors.[1]

-

Reaction: Stir at room temperature for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 8:2).

Step 2: Hydrolysis

-

Acidification: Treat the crude cyanohydrin directly with concentrated hydrochloric acid (HCl, excess).[1]

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid.[1]

-

Isolation: Cool the mixture to 0°C. The product often precipitates as a white solid.[1] Filter and wash with ice-cold water.[1]

-

Purification: Recrystallize from benzene or an ethanol/water mixture to yield pure crystals (MP: 117–120°C).

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

HPLC Method (Reverse Phase)

This method separates the acid from unreacted acetophenone and potential amide intermediates.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: Isocratic 60:40 [0.1% Formic Acid in Water] : [Acetonitrile].[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 220 nm (Absorption of the chlorophenyl moiety).[1]

-

Retention Time: The acid typically elutes earlier than the starting ketone due to the polar carboxyl group.[1]

Mass Spectrometry (ESI-MS)

Pharmaceutical Relevance

While often used as a generic building block, this molecule has specific relevance in metabolic studies:

-

Metabolic Probe: It serves as a reference standard for the oxidative metabolism of 4-chloro-substituted styrene derivatives.[1]

-

Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., quinine or phenylethylamine).[1] The (R)- and (S)-enantiomers exhibit distinct biological activities, particularly in binding to peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs.

References

-

Sigma-Aldrich. (n.d.).[1][2] 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Specification. Retrieved from [3]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 329819764, 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from

-

Grokipedia. (n.d.).[1] Phenaglycodol Synthesis and Intermediates. Retrieved from

Comprehensive Solubility Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

The following technical guide details the solubility profile and physicochemical characterization of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid).

This guide is structured for researchers and formulation scientists, focusing on the compound's behavior as a pharmaceutical intermediate and chiral building block.

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0 ) is a substituted

Its solubility profile is governed by the interplay between its lipophilic p-chlorophenyl moiety and its hydrophilic

Physicochemical Identity

| Property | Value / Description | Source |

| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | [1] |

| Synonyms | p-Chloroatrolactic acid; 4-Chloro-alpha-methylmandelic acid | [2] |

| Molecular Formula | [1] | |

| Molecular Weight | 200.62 g/mol | [1] |

| Melting Point | 117 – 120 °C | [2] |

| Physical State | White to off-white crystalline solid | [3] |

| pKa (Predicted) | 3.4 – 3.7 (Acidic) | [4] |

| LogP (Predicted) | 1.6 – 1.9 | [5] |

Solubility Profile & Thermodynamics

Aqueous Solubility & pH Dependence

As a weak organic acid, the aqueous solubility of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is strictly pH-dependent. The intrinsic solubility (

-

pH < pKa (~3.5): The compound exists primarily in its neutral, protonated form. Solubility is limited by the crystal lattice energy (MP ~119°C).

-

Estimated

: 0.5 – 2.0 mg/mL (at 25°C).

-

-

pH > pKa: Solubility increases exponentially as the acid deprotonates to form the 2-(4-chlorophenyl)-2-hydroxypropionate anion.

-

pH > 6.0: Complete dissolution is typically achieved, forming stable sodium or potassium salts.

Mechanism of Dissolution:

The presence of the

Organic Solvent Solubility

The compound exhibits a "like-dissolves-like" behavior typical of polar aromatic compounds.

| Solvent Class | Solubility Rating | Mechanistic Insight |

| Diethyl Ether | High | Primary extraction solvent during synthesis; disrupts intermolecular H-bonds. |

| Ethanol / Methanol | High | Soluble; used for recrystallization. Forms H-bonds with solvent. |

| DMSO / DMF | Very High | >50 mg/mL; preferred for preparing stock solutions for biological assays. |

| Chloroform | Moderate | Soluble, though less efficient than ethers due to lack of H-bond acceptance. |

| Water | Low | Limited by the hydrophobic aromatic ring (unless pH is adjusted). |

Thermodynamic Dissolution Cycle

The dissolution process involves the disruption of the crystal lattice (enthalpic penalty) followed by solvation (enthalpic gain).

Figure 1: Thermodynamic cycle of dissolution. The transition from solid to solution is driven by the solvation energy overcoming the lattice energy, further enhanced by ionization at physiological pH.

Experimental Methodologies for Profiling

To validate the solubility profile for regulatory or formulation purposes, the following "Self-Validating" protocols are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard for determining thermodynamic solubility.

-

Preparation: Add excess solid 2-(4-Chlorophenyl)-2-hydroxypropionic acid to 5 mL of media (Buffer pH 1.2, 4.5, 6.8, and water).

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Phase Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a saturated PVDF filter (0.22 µm). Critical: Pre-saturate filter to prevent adsorption loss.

-

Quantification: Analyze supernatant via HPLC-UV (220–254 nm).

-

pH Verification: Measure the pH of the supernatant after equilibrium; the acidity of the compound may shift the buffer pH.

Potentiometric Titration (pKa Determination)

Accurate pKa is required to predict pH-dependent solubility (

-

Instrument: Mettler Toledo or Sirius T3.

-

Protocol: Dissolve ~1 mg of compound in 0.1 M KCl (to maintain ionic strength). Titrate with 0.1 M KOH.

-

Analysis: The inflection point of the titration curve yields the pKa.

-

Validation: Use Bjerrum plots to confirm mono-protic behavior.

HPLC Analytical Method

For quantifying solubility samples:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [50:50 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm (Absorption maximum of chlorophenyl ring).

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy described in the synthesis of Phenaglycodol intermediates [2].

-

Extraction: The acid is extracted from acidified aqueous reaction mixtures (pH < 2) into Diethyl Ether . At this pH, the neutral form partitions almost exclusively into the organic phase.

-

Recrystallization:

-

Solvent:Ethanol or Benzene/Petroleum Ether mixtures.

-

Procedure: Dissolve in hot ethanol (high solubility), then cool or add anti-solvent (petroleum ether) to precipitate purified crystals (MP 117-120°C).

-

Figure 2: Purification workflow leveraging the pH-dependent solubility profile.

References

-

PubChem. (2025).[4] 2-(4-Chlorophenyl)-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Eli Lilly and Co. (1957).[5] Substituted Butanediols and Methods for their Preparation. US Patent 2,812,363. (Describing synthesis of p-chloroatrolactic acid intermediate). Available at:

Sources

Physical and chemical characteristics of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

[1][2][3]

Executive Summary

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0), also known as

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical profiling, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis

The molecule features a stereocenter at the C2 position, making it a subject of interest for enantioselective synthesis and chiral resolution studies.

| Parameter | Details |

| IUPAC Name | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid |

| Common Synonyms | |

| CAS Number | 4445-13-0 |

| Molecular Formula | C |

| Molecular Weight | 200.62 g/mol |

| SMILES | CC(C1=CC=C(C=C1)Cl)(C(=O)O)O |

| Chirality | Contains one chiral center at C2. (Usually supplied as racemate unless specified). |

Structural Insight

The presence of the

Physical & Chemical Properties

The following data aggregates experimental values and validated computational estimates.

Table 1: Physicochemical Specifications

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline Powder) | White to off-white appearance. |

| Melting Point | 136 – 137 °C | Sharp melting point indicates high purity potential [1]. |

| Boiling Point | ~365 °C (Predicted) | Decomposes before boiling at standard pressure. |

| pKa (Acid) | 3.2 – 3.5 (Estimated) | More acidic than lactic acid (pKa 3.86) due to the inductive effect of the chlorophenyl ring. |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; soluble in organic solvents, limited aqueous solubility. |

| Solubility | Soluble: Ethanol, DMSO, Methanol.Sparingly Soluble: Water (cold). | Hydroxyl group aids solvation in polar protic solvents despite the lipophilic ring. |

Chemical Reactivity Profile

-

Carboxylic Acid Functionality: Readily forms salts with bases (e.g., NaOH, LiOH) and undergoes esterification with alcohols under acid catalysis.

-

-Hydroxyl Group: Susceptible to oxidation to the corresponding

-

Aromatic Substitution: The chlorine atom at the para position deactivates the ring towards electrophilic aromatic substitution but allows for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under specific conditions.

Synthesis & Production Protocols

The most robust industrial route involves the cyanohydrin synthesis starting from 4-chloroacetophenone . This method is preferred for its atom economy and scalability.

Graphviz: Synthesis Pathway

Figure 1: Synthetic route via cyanohydrin intermediate. This pathway ensures the formation of the quaternary carbon center.

Detailed Experimental Protocol (Cyanohydrin Route)

Safety Note: Cyanide reagents are lethal. All operations must be performed in a functioning fume hood with appropriate cyanide antidote kits available.

-

Cyanohydrin Formation:

-

Reagents: 4-Chloroacetophenone (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (saturated solution).

-

Procedure: Dissolve 4-chloroacetophenone in ethanol/water. Add sodium bisulfite solution to form the adduct. Slowly add sodium cyanide solution at 0–5 °C. Stir at room temperature for 4–6 hours.

-

Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the crude nitrile.

-

-

Hydrolysis:

-

Reagents: Crude nitrile, Concentrated HCl (37%).

-

Procedure: Suspend the nitrile in concentrated HCl (5–10 volumes). Heat to reflux (approx. 100 °C) for 6–12 hours. The nitrile hydrolyzes first to the amide and then to the acid.

-

Purification: Cool the mixture. The product often precipitates as a solid. Filter and recrystallize from Toluene or Ethyl Acetate/Hexane to achieve the melting point of 136–137 °C.

-

Analytical Profiling & Validation

To ensure the integrity of the compound for research use, the following analytical signatures must be verified.

HPLC Method (Purity Assessment)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% H3PO4 in Water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

-

Retention Time: Expect elution around 4–6 minutes depending on dead volume.

Spectroscopic Signatures

-

1H NMR (DMSO-d6, 400 MHz):

-

1.65 (s, 3H, -CH

- 5.80 (br s, 1H, -OH) – Hydroxyl proton (exchangeable).

- 7.35–7.55 (m, 4H, Ar-H) – Aromatic AA'BB' system.

- 12.60 (br s, 1H, -COOH) – Carboxylic acid proton.

-

1.65 (s, 3H, -CH

-

Mass Spectrometry (ESI-):

-

m/z: 199.0 [M-H]

(Base peak). -

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to

Cl and

-

Handling, Stability & Safety

-

Stability: Stable under standard laboratory conditions. Hygroscopic tendencies are minimal but should be stored in a desiccator.

-

Incompatibilities: Strong oxidizing agents, strong bases.

-

Safety (GHS):

References

-

Sigma-Aldrich. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary for CID 20956: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. National Library of Medicine. Retrieved from

-

BenchChem. (n.d.). 2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS 4445-13-0.[2][3] Retrieved from

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-hydroxypropionic acid: From Synthesis to Biological Hypotheses

Foreword

For researchers and professionals in drug development, the exploration of drug metabolites is a critical frontier. These compounds, often considered secondary to the parent drug, can possess their own unique biological activities, contributing to the overall therapeutic profile or, in some cases, to off-target effects. This guide delves into the current understanding of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a notable yet under-investigated metabolite of the widely prescribed lipid-lowering agent, fenofibrate. While direct biological data on this specific metabolite remains nascent, this document aims to provide a comprehensive technical overview of its synthesis, metabolic origins, and a scientifically grounded framework for hypothesizing its potential biological activities based on the well-established pharmacology of its parent compounds.

Introduction to 2-(4-Chlorophenyl)-2-hydroxypropionic acid

2-(4-Chlorophenyl)-2-hydroxypropionic acid is an organic compound characterized by a chlorophenyl group, a hydroxyl group, and a carboxylic acid moiety attached to the same carbon atom.[1] It is classified as an alpha-hydroxy acid. Its primary significance in the scientific literature stems from its identification as a "reduced" metabolite of fenofibric acid, which is the active form of the anti-hyperlipidemic drug fenofibrate.[2][3] The study of such metabolites is crucial for a complete understanding of a drug's pharmacokinetics and metabolic fate.[2] Despite its known origin, 2-(4-Chlorophenyl)-2-hydroxypropionic acid remains an "underexplored" and "inadequately investigated" compound, necessitating dedicated studies to elucidate its intrinsic biological properties.[2]

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

| Property | Value |

| IUPAC Name | 2-(4-chlorophenyl)-2-hydroxypropanoic acid |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 4445-13-0 |

Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid for Research Applications

The limited commercial availability of 2-(4-Chlorophenyl)-2-hydroxypropionic acid necessitates its chemical synthesis for research purposes. A key application of its synthesis is to provide a reference standard for metabolic studies and to enable in vitro and in vivo investigations into its biological activity.[2]

Rationale for Synthetic Approach

The synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is often achieved through the reduction of its precursor, fenofibric acid.[2] This "late-stage derivatization" approach is efficient as it starts from a well-characterized and more readily available precursor.[2] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity in reducing ketones in the presence of carboxylic acids.[2]

Detailed Experimental Protocol for Synthesis

The following protocol is a representative method for the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid from fenofibric acid.

Materials:

-

Fenofibric acid

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (HCl), 2N

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolution: Dissolve fenofibric acid in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Reduction: While stirring, slowly add sodium borohydride to the cooled solution. The addition should be done in portions to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the fenofibric acid spot indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, carefully add 2N HCl to the reaction mixture to quench the excess sodium borohydride and adjust the pH to approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction twice to ensure complete recovery.

-

Washing: Combine the organic layers and wash with brine until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid as a white solid.[2]

Synthesis Workflow Diagram

Caption: Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Metabolic Genesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid

2-(4-Chlorophenyl)-2-hydroxypropionic acid is a product of the multi-step metabolism of fenofibrate.[3] Understanding this pathway is essential for interpreting its potential biological role.

The Metabolic Cascade

-

Hydrolysis of Fenofibrate: Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its primary active metabolite, fenofibric acid.[3][4][5]

-

Reduction of Fenofibric Acid: A key subsequent metabolic step is the reduction of the ketone group on fenofibric acid to a hydroxyl group, yielding 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[3] This biotransformation is a crucial detoxification or modification pathway.

-

Further Conjugation: Both fenofibric acid and its reduced metabolite can undergo glucuronidation to facilitate their excretion.[3]

Metabolic Pathway Diagram

Caption: Metabolic pathway of Fenofibrate.

Postulated Biological Activity: An Evidence-Based Hypothesis

Given the lack of direct experimental data, the biological activity of 2-(4-Chlorophenyl)-2-hydroxypropionic acid can be hypothesized based on the well-documented mechanism of its parent compounds, fenofibrate and fenofibric acid.

The Central Role of PPARα Activation

The primary mechanism of action for fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[6]

Key effects of PPARα activation by fibrates include:

-

Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.[1]

-

Stimulation of Fatty Acid Oxidation: Fibrates promote the breakdown of fatty acids in the liver.[7]

-

Reduced VLDL Synthesis: The overall result is a decrease in the production of Very Low-Density Lipoproteins (VLDL) by the liver.[7]

-

Increased HDL Synthesis: Fibrates can increase the levels of High-Density Lipoprotein (HDL) cholesterol.[6]

Hypothesis: Does 2-(4-Chlorophenyl)-2-hydroxypropionic acid Retain PPARα Agonism?

The central question for researchers is whether the reduction of the ketone to a hydroxyl group in 2-(4-Chlorophenyl)-2-hydroxypropionic acid alters its ability to bind to and activate PPARα.

-

Structural Similarity: The core structure responsible for the interaction with PPARα is largely retained in the reduced metabolite. Therefore, it is plausible that 2-(4-Chlorophenyl)-2-hydroxypropionic acid may act as a PPARα agonist, potentially with a different potency compared to fenofibric acid.

-

Potential for Altered Activity: The change in the functional group could modify the binding affinity and efficacy at the PPARα receptor, leading to a quantitatively or even qualitatively different biological response.

Other Potential Biological Effects

Beyond lipid metabolism, fenofibrate exhibits anti-inflammatory properties, reducing levels of inflammatory markers such as C-reactive protein (CRP).[6] It is conceivable that 2-(4-Chlorophenyl)-2-hydroxypropionic acid could also contribute to these anti-inflammatory effects.

A Roadmap for Future Research: Elucidating the Biological Role

To move from hypothesis to evidence, a structured research program is necessary. The following experimental workflows are proposed to systematically investigate the biological activity of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

In Vitro Characterization

Objective: To determine the direct molecular interactions and cellular effects of the compound.

-

PPARα Activation Assay:

-

Utilize a cell-based reporter gene assay where cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

-

Treat the cells with varying concentrations of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, with fenofibric acid as a positive control.

-

Measure luciferase activity to quantify the extent of PPARα activation.

-

-

Gene Expression Analysis:

-

Treat primary hepatocytes or a relevant liver cell line (e.g., HepG2) with the compound.

-

Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of known PPARα target genes involved in fatty acid oxidation and lipid transport.

-

-

Cytotoxicity Assays:

-

Assess the potential toxicity of the compound on various cell lines, including hepatocytes, using assays such as the MTT or LDH release assay.[8]

-

In Vivo Evaluation

Objective: To understand the physiological effects of the compound in a whole-organism context.

-

Animal Models of Dyslipidemia:

-

Administer 2-(4-Chlorophenyl)-2-hydroxypropionic acid to animal models of hyperlipidemia (e.g., high-fat diet-fed mice or rats).

-

Monitor plasma lipid profiles, including triglycerides, total cholesterol, LDL, and HDL levels, over a defined treatment period.

-

-

Pharmacokinetic Studies:

-

Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life.

-

Proposed Research Workflow Diagram

Caption: Proposed research workflow for 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Conclusion

2-(4-Chlorophenyl)-2-hydroxypropionic acid represents a compelling yet enigmatic piece of the fenofibrate metabolic puzzle. While its synthesis is well-defined, its biological activities remain largely uncharacterized. The structural relationship to the potent PPARα agonist, fenofibric acid, provides a strong rationale for investigating its potential role in lipid metabolism and inflammation. The experimental pathways outlined in this guide offer a clear and logical progression for future research. A thorough investigation into this metabolite will not only provide a more complete picture of fenofibrate's pharmacology but also holds the potential to uncover a molecule with a unique therapeutic profile of its own. It is imperative for the drug development community to now move this "underexplored" metabolite into the light of rigorous scientific inquiry.

References

-

Majethia, G. N., Haq, W., & Balendiran, G. K. (2024). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101282. Available at: [Link]

- Morrison, R. A., & Brown, J. P. (1985). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Cancer Research, 45(6), 2960-2964.

- Kalinowska, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.

-

National Center for Biotechnology Information. (2023). Fenofibrate. In StatPearls. Retrieved from [Link]

- Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911.

- Desager, J. P., & Harvengt, C. (1978). [Pharmacokinetics of fenofibrate in man (author's transl)]. La Nouvelle presse medicale, 7(45), 4133-4136.

- Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036.

- Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism.

-

Patsnap. (2024). What is the mechanism of Fenofibrate? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

-

Dr. G Bhanu Prakash. (2020, December 1). Fenofibrate - Mechanism, side effects, interactions and contraindications [Video]. YouTube. [Link]

- Hakim, M. N., Mak, J. H., & Zuraini, A. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(1).

- Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of medicine, 85(1B), 1-7.

- El-Sayed, N. N. E., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975.

- Munro, A. (2003). Clinical pharmacokinetics of fenofibrate. Atherosclerosis Supplements, 4(1), 41-43.

-

Morrison, R. A., & Brown, J. P. (1985). In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. Cancer Research, 45(6), 2960-2964. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;(2S)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]

- Abdel-Aziz, A. A., et al. (2009). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Medicinal Chemistry Research, 18(1), 63-75.

-

National Center for Biotechnology Information. (n.d.). 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3021. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. Available at: [Link]

Sources

- 1. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 7. ahajournals.org [ahajournals.org]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Application Note: High-Purity Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

-methylmandelic acid.[1]Executive Summary & Retrosynthetic Analysis

This guide details the synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid, a critical intermediate in the synthesis of fibrate-class pharmaceuticals and a known metabolite for analytical standardization.[1] The protocol prioritizes the Cyanohydrin Route due to its atom economy and scalability, while offering a modern Trimethylsilyl Cyanide (TMSCN) variant to mitigate the safety risks associated with inorganic cyanides.

Retrosynthetic Logic: The target molecule features a quaternary center with a hydroxyl group and a carboxylic acid alpha to the aromatic ring. The most logical disconnection is at the carboxyl carbon, tracing back to a nitrile precursor, which is readily accessible from the corresponding ketone via nucleophilic addition.

Caption: Retrosynthetic disconnection showing the pathway from the target acid back to the commercially available 4-chloroacetophenone.

Safety Protocol: Cyanide Hazard Management

CRITICAL WARNING: This synthesis involves cyanide sources (NaCN, KCN, or TMSCN). Cyanide is a potent inhibitor of cytochrome c oxidase and can be fatal if inhaled, ingested, or absorbed through the skin.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the immediate vicinity.

-

Waste Neutralization: All cyanide-containing waste (aqueous and solid) must be treated with bleach (sodium hypochlorite) at pH >10 for at least 24 hours before disposal to convert cyanides to cyanates.[1]

Method A: The Classical Cyanohydrin Route (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents.

Reagents & Materials

-

Precursor: 4-Chloroacetophenone (15.46 g, 100 mmol)[1]

-

Reagent: Sodium Cyanide (NaCN) (5.88 g, 120 mmol)[1]

-

Solvent: Water (30 mL) / Diethyl Ether (or DCM)

-

Acid: Conc. Hydrochloric Acid (37%)[1]

-

Catalyst: Sodium Bisulfite (saturated solution) - Optional for purification[1]

Step-by-Step Protocol

Phase 1: Formation of the Cyanohydrin [2]

-

Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel, dissolve NaCN (5.88 g) in 30 mL of water. Cool the solution to 0–5°C using an ice bath.

-

Addition: Slowly add 4-Chloroacetophenone (15.46 g) dissolved in 20 mL of diethyl ether dropwise over 30 minutes. Maintain temperature <10°C.

-

Acidification: Slowly add 40% sulfuric acid (approx. 15 mL) dropwise. Caution: HCN gas may evolve; ensure vigorous ventilation.[1]

-

Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone.

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with ether (2 x 30 mL). Combine organic layers, wash with water, dry over anhydrous

, and concentrate in vacuo (temperature <40°C) to yield the crude cyanohydrin oil.

Phase 2: Hydrolysis to the Acid

-

Setup: Transfer the crude cyanohydrin to a 250 mL RBF. Add 50 mL of concentrated HCl (37%).

-

Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 3–5 hours. The mixture will initially be heterogeneous but may homogenize as the ammonium chloride salt forms and the acid product is generated.

-

Workup: Cool the reaction mixture to room temperature. Pour into 100 mL of ice water.

-

Extraction: Extract the product with Ethyl Acetate (3 x 50 mL).

-

Purification:

-

Wash the combined organic phase with brine.

-

Extract the organic phase with saturated

solution (3 x 40 mL). This moves the target acid into the aqueous phase, leaving non-acidic impurities in the organic layer. -

Acidify the combined aqueous bicarbonate extracts carefully with Conc. HCl to pH 1–2. A white solid precipitate should form.[1]

-

Filter the solid or extract again with Ethyl Acetate, dry over

, and evaporate.

-

-

Crystallization: Recrystallize the crude solid from a Benzene/Petroleum Ether mixture or hot water to obtain pure 2-(4-Chlorophenyl)-2-hydroxypropionic acid.[1]

Method B: The TMSCN Route (Safer & Mild)

This method avoids the use of free HCN gas and is preferred for smaller scale, high-value synthesis or when handling sensitive functional groups.

Protocol

-

Reaction: Under Nitrogen atmosphere, dissolve 4-Chloroacetophenone (1.0 eq) in anhydrous DCM.

-

Catalysis: Add

(0.05 eq) or a catalytic amount of Iodine. -

Addition: Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Desilylation/Hydrolysis: Add 3M HCl directly to the reaction mixture and reflux for 3 hours. This "one-pot" hydrolysis cleaves the silyl ether and hydrolyzes the nitrile simultaneously.

-

Workup: Proceed with the extraction/crystallization as described in Method A.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 118°C – 120°C | Capillary Method |

| Purity | >98.0% | HPLC (C18, MeOH/Water) |

| Mass Spec | [M-H]- = 199.0 | LC-MS (ESI Negative) |

| 1H NMR | DMSO-d6, 400 MHz |

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis, highlighting the critical acid-base purification strategy.

References

-

Guidechem. (n.d.).[1] 2-(4-Chlorophenyl)-2-hydroxypropionic acid Properties and CAS Data. Retrieved from

-

Organic Syntheses. (1941).[1] General procedure for Cyanohydrin Synthesis and Hydrolysis. Organic Syntheses, Coll. Vol. 2, p. 7. Retrieved from [1]

-

Majethia, G. N., et al. (2020). Synthesis of Fenofibrate Metabolites and Analogs. ResearchGate. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from [1]

-

BenchChem. (n.d.).[1] Synthesis of 4-Chloroacetophenone Derivatives. Retrieved from [1]

Sources

Application Note: Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Topic: Enantioselective Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The target molecule, 2-(4-chlorophenyl)-2-hydroxypropionic acid , represents a critical class of tetrasubstituted chiral

Constructing the quaternary-like chiral center at the

Core Synthetic Strategy

We present two complementary methodologies to ensure operational flexibility:

-

Protocol A (Biocatalytic): A "Green Chemistry" approach utilizing Hydroxynitrile Lyase (HNL) for direct, high-enantioselectivity hydrocyanation.

-

Protocol B (Chemo-Catalytic): A scalable Lewis Acid-catalyzed cyanosilylation using a Chiral Salen-Titanium(IV) complex.

Retrosynthetic Analysis & Pathway

The most direct disconnection for tertiary

Figure 1: Retrosynthetic logic flow from target acid to commercial ketone precursor.

Protocol A: Biocatalytic Synthesis (Green Route)

Rationale: Hydroxynitrile lyases (HNLs) catalyze the reversible addition of HCN to ketones with exquisite stereocontrol. The use of Prunus dulcis HNL (PdHNL) or its recombinant forms typically yields the (R)-cyanohydrin with >95% ee.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 4-Chloroacetophenone (purity >98%).[1]

-

Enzyme: (R)-Hydroxynitrile Lyase (e.g., commercially available PaHNL or PdHNL cross-linked enzyme aggregates - CLEAs).

-

Cyanide Source: Potassium Cyanide (KCN) or Acetone Cyanohydrin (transcyanation).

-

Solvent System: Biphasic system (MTBE / Citrate Buffer pH 5.5).

Step-by-Step Procedure

Step 1: Enzymatic Cyanation

-

Buffer Preparation: Prepare 50 mL of 0.1 M Citrate buffer (pH 5.5).

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (1.54 g, 10 mmol) in MTBE (20 mL).

-

Biphasic Mix: Add the organic solution to the Citrate buffer (20 mL).

-

Initiation: Cool the mixture to 0 °C. Add KCN (1.3 g, 20 mmol) followed by the HNL enzyme preparation (500 U).

-

Critical Control: Maintain pH at 5.5 using dilute citric acid if necessary to prevent non-enzymatic (racemic) background reaction.

-

-

Incubation: Stir vigorously at 0–4 °C for 12–24 hours. Monitor consumption of ketone by HPLC.

-

Workup: Filter off the enzyme (if using CLEAs). Separate the organic layer. Extract the aqueous phase with MTBE (2 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo below 40 °C to avoid thermal decomposition of the cyanohydrin.

Step 2: Hydrolysis to Acid

-

Acidification: Dissolve the crude chiral cyanohydrin in conc. HCl (10 mL) and Glacial Acetic Acid (10 mL).

-

Reflux: Heat the mixture to 60–80 °C for 4–6 hours.

-

Note: Monitor for the disappearance of the nitrile peak (~2240 cm⁻¹) by IR.

-

-

Isolation: Pour the reaction mixture onto ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the organic phase with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain the pure acid.

Protocol B: Chemical Catalysis (Scalable Route)

Rationale: For labs without access to biocatalysts, the Titanium-Salen catalyzed addition of Trimethylsilyl Cyanide (TMSCN) is the industry standard for generating quaternary stereocenters.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Catalyst: Titanium(IV) Isopropoxide [Ti(OiPr)₄] + Chiral Salen Ligand (e.g., (R,R)-Salen).

-

Reagent: Trimethylsilyl cyanide (TMSCN).[2]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

Step 1: Catalyst Formation (In-Situ)

-

Ligand Mixing: In a flame-dried Schlenk flask under Argon, dissolve the (R,R)-Salen Ligand (0.1 mmol, 1 mol%) in anhydrous DCM (5 mL).

-

Titanium Addition: Add Ti(OiPr)₄ (0.1 mmol) to the ligand solution. Stir at Room Temperature (RT) for 1 hour to form the active chiral Lewis acid complex.

Step 2: Asymmetric Cyanosilylation

-

Substrate Addition: Cool the catalyst solution to -20 °C. Add 4-chloroacetophenone (1.54 g, 10 mmol).

-

Reagent Addition: Dropwise add TMSCN (1.5 mL, 12 mmol) over 10 minutes.

-

Reaction: Stir at -20 °C for 24 hours.

-

Mechanistic Insight: The chiral Ti-complex activates the ketone carbonyl while directing the attack of the cyanide nucleophile to the Re-face (for (R,R)-ligand typically).

-

-

Quench: Quench with saturated NaHCO₃ solution. Extract with DCM.

Step 3: Desilylation & Hydrolysis

-

Desilylation: Treat the crude silyl ether with 1M HCl in THF (10 mL) at RT for 1 hour to reveal the free cyanohydrin.

-

Acid Hydrolysis: Proceed with the HCl/AcOH hydrolysis method described in Protocol A (Step 2).

Analytical Validation & Quality Control

Data Summary Table

| Parameter | Protocol A (Biocatalytic) | Protocol B (Chemical) |

| Enantiomeric Excess (ee) | > 95% (R) | 85–92% (R) |

| Yield (Overall) | 65–75% | 75–85% |

| Reaction Time | 12–24 h | 24–36 h |

| Scalability | Moderate (Enzyme cost) | High (Cheap reagents) |

| Safety Profile | High (Aqueous, mild) | Moderate (TMSCN handling) |

HPLC Method for Chiral Purity:

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~14.2 min (Target)

-

Process Workflow Diagram

The following diagram illustrates the critical decision points and workflow for the chemical synthesis route.

Figure 2: Step-by-step workflow for the Titanium-Salen catalyzed synthesis.

References

-

Biocatalytic Cyanation: Holt, J. et al. "Engineering of Prunus dulcis Hydroxynitrile Lyase for Improved Activity." Journal of Biotechnology. Link (General HNL reference).

-

Salen-Ti Catalysis: Belokon, Y. N. et al. "Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)Ti complexes."[3] J. Chem. Soc., Perkin Trans.[3] 1, 1997, 1293-1296.[3] Link

- Ketone Cyanosilylation: Tian, S.-K. et al. "Asymmetric Cyanosilylation of Ketones Catalyzed by Chiral N-Oxide-Titanium Complexes." Accounts of Chemical Research.

-

Metabolite Context: "Synthesis and characterization of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate." NIH PubMed Central. Link (Contextual relevance).

-

General Cyanohydrin Hydrolysis: "Cyanohydrins - Chemistry LibreTexts." Link

Sources

Asymmetric synthesis applications of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Technical Brief: Asymmetric Synthesis & Applications of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Part 1: Executive Summary & Strategic Relevance

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloroatrolactic acid) represents a critical class of

Why This Molecule Matters:

-

Metabolic Stability: The quaternary center prevents racemization in vivo via the acyl-CoA thioesterase pathway, a common liability for 2-arylpropionic acid NSAIDs (e.g., Ibuprofen).[1] This makes 4-Cl-ALA a superior scaffold for designing metabolically stable drugs.[1]

-

Structural Versatility: It serves as a key chiral synthon for Glucokinase Activators (GKAs) , PPAR agonists , and specialized herbicides .[1] The p-chloro substituent blocks metabolic oxidation at the para-position, enhancing half-life.[1]

-

Synthetic Challenge: Constructing quaternary stereocenters is chemically demanding due to steric hindrance.[1] This guide details two validated routes: Biocatalytic Kinetic Resolution (high enantiopurity) and Asymmetric Nucleophilic Addition (high throughput).[1]

Part 2: Detailed Experimental Protocols

Route A: Biocatalytic Kinetic Resolution (The "Green" Standard)

Best for: High optical purity requirements (>99% ee) and mild conditions.[1]

Mechanism: Lipases distinguish between the enantiomers of a racemic ester, selectively hydrolyzing one (typically the S-enantiomer) into the free acid while leaving the R-enantiomer as the unreacted ester.[1]

Protocol 1: Lipase-Mediated Hydrolysis

Materials:

-

Substrate: Racemic Methyl 2-(4-chlorophenyl)-2-hydroxypropionate (10 mmol).

-

Biocatalyst: Candida rugosa Lipase (CRL) (Type VII, ≥700 units/mg).[1]

-

Solvent: Phosphate Buffer (0.1 M, pH 7.[1]2) / Toluene biphasic system (10:1 v/v).[1]

-

Additives: Triton X-100 (surfactant to increase interfacial area).[1]

Step-by-Step Procedure:

-

Emulsification: In a 50 mL reaction vessel, dissolve 2.15 g (10 mmol) of the racemic ester in 2 mL of Toluene. Add 20 mL of Phosphate Buffer (pH 7.2) containing 0.1% Triton X-100.[1]

-

Initiation: Add 100 mg of Candida rugosa Lipase.

-

Incubation: Stir vigorously (magnetic stirring, 600 rpm) at 30°C for 24–48 hours. Monitor pH; maintain at 7.2 by automated addition of 0.5 N NaOH (pH-stat method).

-

Note: The consumption of NaOH correlates directly to the conversion.[1] Stop reaction at 50% conversion.

-

-

Termination: Acidify the mixture to pH 2.0 using 1 N HCl to quench the enzyme and protonate the product.

-

Separation: Extract the mixture with Ethyl Acetate (3 x 15 mL).

-

Purification:

-

The organic layer contains both the (S)-Acid (product) and (R)-Ester (substrate).[1]

-

Wash with saturated NaHCO₃ solution.[1] The (S)-Acid moves to the aqueous phase; the (R)-Ester remains in the organic phase.[1]

-

Acidify the aqueous phase and re-extract to obtain pure (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid .[1]

-

Validation Criteria:

-

Yield: ~45% (Theoretical Max 50%).

-

Enantiomeric Excess (ee): >98% (Determined by Chiral HPLC, Chiralcel OD-H column).[1][2]

Route B: Asymmetric Nucleophilic Addition (The "Chemical" Route)

Best for: Large-scale synthesis where 100% yield of a single enantiomer is desired (no waste).[1]

Mechanism:

A chiral Lewis acid catalyst directs the addition of a methyl nucleophile to the Re- or Si-face of an

Protocol 2: Enantioselective Grignard Addition

Materials:

-

Substrate: Ethyl 4-chlorobenzoylformate (10 mmol).

-

Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether).[1]

-

Catalyst: Cu(II)-Bis(oxazoline) complex (Cu-BOX).[1]

-

Ligand: (S,S)-Ph-BOX (2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)).[1]

Step-by-Step Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (0.1 mmol, 1 mol%) and (S,S)-Ph-BOX (0.11 mmol) in anhydrous CH₂Cl₂ (10 mL). Stir for 1 hour to form the active blue-green complex.[1]

-

Substrate Addition: Cool the catalyst solution to -78°C . Add Ethyl 4-chlorobenzoylformate (2.12 g, 10 mmol).[1]

-

Nucleophilic Attack: Add MeMgBr (12 mmol) dropwise over 30 minutes. The low temperature is critical to prevent background (racemic) reaction.[1]

-

Reaction: Stir at -78°C for 4 hours. Monitor by TLC.[1]

-

Quench: Pour the cold reaction mixture into saturated NH₄Cl solution.

-

Workup: Extract with CH₂Cl₂. Dry over MgSO₄ and concentrate.

-

Hydrolysis (Optional): If the free acid is required, treat the resulting chiral ester with LiOH in THF/Water.

Validation Criteria:

-

Yield: >85%.

-

Enantiomeric Excess (ee): 90–95% (Recrystallization often required to reach >99%).[1]

Part 3: Comparative Data & Visualization

Table 1: Method Comparison

| Feature | Biocatalytic Resolution (Route A) | Asymmetric Addition (Route B)[1] |

| Starting Material | Racemic Ester (Cheap) | Keto-Ester (Moderate Cost) |

| Theoretical Yield | 50% (Max) | 100% |

| Enantiomeric Excess | Excellent (>98%) | Good (90-95%) |

| Scalability | High (Batch/Flow) | Moderate (Cryogenic req.) |

| Green Factor | High (Water, Ambient Temp) | Low (Solvents, Metals) |

Pathway Visualization

The following diagram illustrates the divergence between the Kinetic Resolution and Asymmetric Synthesis pathways.

Figure 1: Strategic routes for the synthesis of (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. Route A utilizes enzymatic discrimination, while Route B employs chiral catalysis.

Part 4: References

-

BenchChem. 2-(4-Chlorophenyl)-2-hydroxypropionic acid: Structure and Applications. Retrieved from [1]

-

National Institutes of Health (NIH). Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[1] PMC Database.[1] Retrieved from [1]

-

MDPI Molecules. Chiral Hydroxamic Acid Ligands in Asymmetric Synthesis. Retrieved from [1]

-

ResearchGate. Kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. (Analogous methodology applied to hydroxy-acids).[1][3][4][5] Retrieved from

-

Semantic Scholar. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Retrieved from [1][6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 5. 2-(4-Chlorophenyl)-2-hydroxypropionic acid | 4445-13-0 | Benchchem [benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: High-Sensitivity Mass Spectrometry Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CHPA)

[1]

Introduction & Analytical Challenges

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CHPA) represents a class of polar, halogenated

-

Ionization Suppression: The presence of the

-hydroxy group adjacent to the carboxylic acid can lead to poor ionization efficiency in standard ESI+ modes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Chromatographic Retention: As a small, polar organic acid (

), CHPA elutes near the void volume on standard C18 columns, co-eluting with matrix salts.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Chirality: The C2 position is a chiral center.[1] Enantiomeric separation is often required to distinguish metabolic pathways.[1]

This protocol details a Direct LC-MS/MS method (Method A) for routine quantitation and a Derivatization method (Method B) for ultra-trace analysis.[1]

Chemical Properties & Fragmentation Logic[1]

Understanding the fragmentation mechanism is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions.[1]

-

Molecular Formula:

[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Monoisotopic Mass: 200.02 g/mol (

)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Ionization Mode: ESI Negative (

)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Fragmentation Pathway (ESI-)

In negative mode, the deprotonated precursor (

-

Precursor:

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Primary Product (Quantifier): Loss of

(44 Da) yields the stabilized carbanion atngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Secondary Product (Qualifier): Further fragmentation of the alkyl chain or ring cleavage yields the chlorophenyl anion at

111.0 .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Figure 1: Proposed ESI(-) fragmentation pathway for CHPA showing the characteristic decarboxylation step.[1]

Experimental Protocol

Method A: Direct LC-MS/MS (Routine Quantitation)

Best for: Pharmacokinetic studies with concentrations > 10 ng/mL.[1]

3.1 Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g.,

-Chlorphenesin acid). -

Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer 100 µL of supernatant to a vial. Dilute with 100 µL of water (to match initial mobile phase).

3.2 LC Conditions

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]

-

Why T3? This column is designed to retain polar compounds under 100% aqueous conditions, preventing void volume elution.[1]

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~3.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Load |

| 1.0 | 5 | Isocratic Hold |

| 4.0 | 95 | Gradient Elution |

| 5.0 | 95 | Wash |

| 5.1 | 5 | Re-equilibration |

| 7.0 | 5 | End |

3.3 MS Parameters (Sciex Triple Quad / Thermo Q-Exactive)

-

Source: ESI Negative[1]

-

Spray Voltage: -2500 V

-

Capillary Temp: 350°C

-

MRM Transitions:

| Analyte | Precursor ( | Product ( | CE (eV) | Role |

| CHPA | 199.0 | 155.0 | -18 | Quantifier |

| CHPA | 199.0 | 111.0 | -35 | Qualifier |

| IS ( | 203.0 | 159.0 | -18 | Internal Std |

Method B: Derivatization with 3-NPH (High Sensitivity)

Best for: Trace analysis (< 1 ng/mL) or when chromatographic retention is poor.[1]

Principle: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid (catalyzed by EDC/Pyridine) to form a hydrazide.[1] This introduces a hydrophobic moiety, significantly increasing retention on C18 and enhancing ionization efficiency by 10-50x.[1]

3.4 Derivatization Protocol

-

Extract: Perform liquid-liquid extraction (Ethyl Acetate) on 100 µL plasma. Evaporate to dryness.

-

Reagent Mix: Prepare 200 mM EDC + 200 mM 3-NPH in 50% Methanol/Pyridine.

-

Reaction: Add 50 µL Reagent Mix to the dried residue. Incubate at 40°C for 30 min .

-

Quench: Add 450 µL of 10% Acetonitrile in water.

-

Analyze: Inject 5 µL.

Note: The mass shift will be +135 Da (Mass of 3-NPH minus H2O).[1]

-

New Precursor:

(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Transitions: Look for the loss of the nitrophenyl group.[1]

Analytical Workflow Diagram

Figure 2: Decision matrix for selecting between Direct Analysis and Derivatization workflows.

Results & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity ( | Check IS stability; ensure saturation isn't occurring at high end. | |

| Recovery | If low, switch from PPT to Liquid-Liquid Extraction (Ethyl Acetate). | |

| Matrix Effect | Use matrix-matched calibration curves. | |

| Chlorine Isotope Ratio | If ratio deviates, interference is present. Check chromatography. |

Expert Insight: The "Void Volume" Trap

A common failure mode for CHPA analysis is elution at the solvent front (

References

-

Sigma-Aldrich. 2-(4-Chlorophenyl)-2-hydroxypropionic acid Product Specification.Link[1]

-

Han, J., et al. (2013).[1] Derivatization in liquid chromatography for mass spectrometric detection.[1][4] Drug Discoveries & Therapeutics.[1][4] (Context on 3-NPH derivatization for carboxylic acids). Link

-

Thermo Fisher Scientific. Application Note: Analysis of Polar Acidic Metabolites using HSS T3 Columns.Link[1]

-

PubChem. Compound Summary: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid.[1]Link[1]

Sources

- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 2. CAS 4445-13-0 | 2629-5-45 | MDL MFCD11052509 | 2-(4-Chlorophenyl)-2-hydroxypropionic acid | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 3. guidechem.com [guidechem.com]

- 4. lcms.cz [lcms.cz]

Application Note: Metabolic Profiling of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

The following Application Note and Protocol Guide is designed for researchers and drug development professionals conducting metabolic profiling, specifically focusing on the pharmacokinetics and biotransformation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid).

This guide addresses the compound's specific chemical behavior—a chiral

Introduction & Scientific Context

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) is a significant chlorinated aromatic metabolite. Structurally, it is an

In metabolic studies, this compound is primarily of interest as:

-

A Terminal Metabolite: It is a stable oxidative product of chlorinated CNS agents (e.g., Phenaglycodol ) and chlorinated propiophenone derivatives [1].

-

A Probe for Phase II Conjugation: Due to its tertiary hydroxyl group and carboxylic acid moiety, it serves as an excellent substrate for studying competitive glucuronidation (O-glucuronide vs. Acyl-glucuronide) and stereoselective metabolism by UDP-glucuronosyltransferases (UGTs) [2].

-

A Chiral Reference Standard: Used to validate enantiomeric separation methods in LC-MS/MS workflows for related 2-arylpropionic acids.

Chemical Properties & Metabolic Logic[1]

-

Lipophilicity: Moderate (

), allowing membrane permeability but requiring Phase II conjugation for excretion. -

Reactivity: The tertiary alcohol at C2 is sterically hindered, making it resistant to oxidation but susceptible to conjugation. The carboxylic acid is a target for acyl-glucuronidation.

-

Chirality: The compound exists as (

) and (

Mechanistic Insight: Metabolic Pathways

Understanding the formation and clearance of 2-(4-Chlorophenyl)-2-hydroxypropionic acid is critical for experimental design. The compound is typically formed via the oxidative cleavage or reduction of precursor drugs and is cleared primarily through Phase II conjugation.

Pathway Visualization

Figure 1: Biotransformation pathway showing formation and divergent glucuronidation routes.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To determine the intrinsic clearance (

Rationale: As a tertiary alcohol, Phase I oxidative metabolism (CYP-mediated) is expected to be slow. This assay confirms metabolic stability before proceeding to Phase II studies.

Materials

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Chlorophenylacetic acid-d4).

Workflow Steps

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.

-

Substrate Addition: Spike 2-(4-Chlorophenyl)-2-hydroxypropionic acid (from 10 mM DMSO stock) to a final concentration of 1 µM . (Keep DMSO < 0.1%).

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately dispense aliquots into 150 µL Stop Solution. Vortex for 30s.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Data Analysis:

Plot

Protocol B: Stereoselective Glucuronidation Assay

Objective: To identify if the compound undergoes Acyl- or O-glucuronidation and to assess enantioselectivity.

Rationale:

Materials

-

Enzyme Source: Recombinant UGTs (UGT1A1, 1A3, 1A9, 2B7) or HLM + Alamethicin (pore-forming agent).

-

Cofactor: UDP-Glucuronic Acid (UDPGA, 2 mM).

-

Buffer: 50 mM Tris-HCl (pH 7.5) + 5 mM

.

Workflow Diagram

Figure 2: Step-by-step workflow for the glucuronidation assay.

Analytical Considerations (Chiral Separation)

To distinguish the (

-

Column: Chiralpak AGP or AD-RH (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Ammonium Acetate (10 mM, pH 4.5) / Isopropanol (90:10).

-

Detection: Monitor parent depletion and glucuronide formation (+176 Da).

Analytical Methodology (LC-MS/MS)

Accurate quantification requires optimized Mass Spectrometry parameters. The compound ionizes best in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group.

Mass Spectrometry Parameters

| Parameter | Setting | Notes |

| Ionization Mode | ESI Negative (-) | Deprotonation of -COOH |

| Precursor Ion (Q1) | 199.0 | Based on |

| Product Ion 1 (Quant) | 155.0 | Loss of |

| Product Ion 2 (Qual) | 119.0 | Loss of |

| Cone Voltage | 25 V | Optimize for specific instrument |

| Collision Energy | 15 - 20 eV | Moderate fragmentation |

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

(A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in ACN).

-

Data Interpretation & Reporting

When reporting results for 2-(4-Chlorophenyl)-2-hydroxypropionic acid, structure your data to highlight metabolic stability and conjugation efficiency.

Kinetic Parameters Table (Example)

| Enzyme System | Primary Metabolite | |||

| HLM + NADPH | < 10 (Low) | N/A | < 5 | Minimal Oxidation |

| HLM + UDPGA | 150 (High) | 25 | 6.0 | O-Glucuronide |

| rUGT1A9 | 85 | 15 | 5.6 | O-Glucuronide |

| rUGT2B7 | 40 | 50 | 0.8 | Acyl-Glucuronide |

Key Finding: If the

References

-

McMahon, R. E., et al. (1959). The Metabolism of Phenaglycodol in Dogs and Humans. Journal of Pharmacology and Experimental Therapeutics. Link (Context: Identification of p-chloroatrolactic acid as a metabolite).

-

Ritter, J. K. (2000). Roles of Glucuronidation and UDP-Glucuronosyltransferases in Xenobiotic Bioactivation and Inactivation. Chemical Research in Toxicology. Link (Context: Mechanisms of AHA glucuronidation).

-

Shipkova, M., et al. (2003). Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. Therapeutic Drug Monitoring. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

Application Note: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid as a Pharmaceutical Intermediate

[1]

Abstract

2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0), historically known as p-chloroatrolactic acid , is a critical chiral building block in pharmaceutical synthesis. While often confused with fibrate lipid-lowering agents due to structural similarities, this molecule is the primary intermediate for the anxiolytic drug Phenaglycodol and serves as a versatile scaffold for the synthesis of 2-arylpropionic acid NSAIDs (profens) via benzylic deoxygenation. This guide details the industrial synthesis via the cyanohydrin route, downstream transformation protocols, and validated analytical methods for enantiomeric purity.

Chemical Profile & Significance[2][3][4]

| Property | Specification |

| Chemical Name | 2-(4-Chlorophenyl)-2-hydroxypropionic acid |

| Synonyms | p-Chloroatrolactic acid; 4-Chloro-α-methyl-α-hydroxybenzeneacetic acid |

| CAS Number | 4445-13-0 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |